1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea

Description

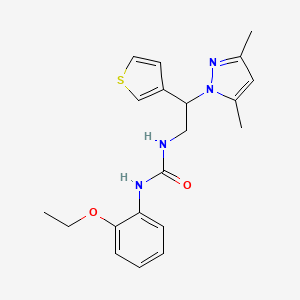

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a hybrid structure with three key moieties:

- A 3,5-dimethylpyrazole group, which may confer steric and electronic effects.

- A 2-ethoxyphenyl urea moiety, with the ethoxy group acting as an electron-donating substituent.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-4-26-19-8-6-5-7-17(19)22-20(25)21-12-18(16-9-10-27-13-16)24-15(3)11-14(2)23-24/h5-11,13,18H,4,12H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRDMHBJVODTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrazole ring with methyl substitutions.

- A thiophene ring.

- An ethoxyphenyl group linked through a urea moiety.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives containing pyrazole and thiophene moieties possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can help reduce inflammation and associated pain .

Anticancer Activity

Research highlights the anticancer potential of pyrazole derivatives. The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, leading to altered cell behavior.

- Oxidative Stress Reduction : Some studies suggest that the compound may enhance antioxidant defenses, reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including those with urea functionalities, exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that modifications at the pyrazole ring can enhance antibacterial activity, making these compounds promising candidates for new antibiotics .

Antiepileptic Properties

Urea and thiourea derivatives have been explored as potential antiepileptic agents. The incorporation of a pyrazole moiety into these structures has been linked to increased anticonvulsant activity. In rodent models, compounds similar to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea have demonstrated protective effects against seizures induced by pentylenetetrazol and maximal electroshock tests .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole-based compounds is crucial for optimizing their pharmacological profiles. The presence of specific substituents on the pyrazole ring and the urea linkage significantly influences biological activity. For instance, variations in the ethoxyphenyl group have been shown to affect both potency and selectivity towards target enzymes or receptors .

Case Study 1: Antibacterial Screening

A series of pyrazole derivatives were synthesized and tested for their antibacterial efficacy. Notably, compounds with a thiophene ring exhibited enhanced activity compared to their non-thiophene counterparts. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives had MIC values as low as 250 μg/mL against resistant strains of bacteria .

Case Study 2: Antiepileptic Drug Development

In a study focused on developing new antiepileptic drugs, a compound structurally similar to this compound was evaluated in various seizure models. The results indicated that these compounds provided significant protection against seizures at doses of 25 mg/kg, highlighting their potential as effective treatments for epilepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Urea derivatives in the evidence exhibit significant variability in molecular weight and physical properties based on substituents. For example:

Its molecular weight is estimated to be ~450–500, intermediate between phenyl (11i) and trifluoromethyl-substituted (11k) derivatives.

Thiophene-Containing Analogs

highlights thiophene’s role in antibacterial compounds (e.g., 5b ), where the thiophen-3-yl group may enhance membrane penetration or target binding . While the target compound’s bioactivity is unspecified, its thiophene moiety could similarly influence pharmacokinetic properties.

Pyrazole Moieties

Pyrazole rings are recurrent in urea derivatives (e.g., 9a , 9b in ; MK13 in ). The 3,5-dimethylpyrazole in the target compound may improve metabolic stability compared to unsubstituted pyrazoles, as methyl groups often reduce oxidative degradation .

Key Data Table

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this urea derivative?

Methodological Answer:

The synthesis of this compound can be optimized by adapting protocols for analogous urea-thiophene hybrids. For example:

- Reaction Solvent : Use ethanol or dichloromethane under reflux conditions to facilitate nucleophilic substitution between pyrazole-thiophene intermediates and isocyanate derivatives .

- Catalysis : Introduce triethylamine as a base to neutralize HCl byproducts when reacting amines with isocyanates, improving yield .

- Purification : Recrystallize the crude product from a DMF-EtOH (1:1) mixture to remove unreacted starting materials, as demonstrated in similar pyrazole-urea syntheses .

Key Validation : Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and confirm purity using melting point analysis and HPLC .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment:

- Crystallization : Grow crystals via vapor diffusion using dichloromethane/hexane or DMF/water systems.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K .

- Refinement : Employ SHELXL for structure solution and refinement. SHELX’s robust algorithms handle twinning and high-resolution data, common in heterocyclic urea derivatives .

Case Study : A related urea-thiadiazole compound (R factor = 0.068) was resolved using SHELXL, confirming hydrogen-bonding networks critical for stability .

Basic: What analytical techniques are recommended for characterizing purity and functional groups?

Methodological Answer:

Use orthogonal methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C-H protons at δ 6.8–7.2 ppm, urea NH signals at δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

- FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Quality Control : Combine TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) with HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .

Advanced: How can computational modeling predict bioactivity and binding mechanisms?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the compound’s charge states using Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on urea’s hydrogen-bonding with catalytic residues and thiophene’s hydrophobic contacts .

Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC50) to refine computational predictions .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, triplicate runs) to rule out environmental variability .

- Purity Reassessment : Use LC-MS to detect trace impurities (e.g., unreacted isocyanates) that may artifactually modulate activity .

- Target Profiling : Employ broad-panel screening (e.g., Eurofins Cerep Panels) to identify off-target effects confounding initial results .

Case Study : A triazine-urea analogue showed conflicting IC50 values (5 vs. 50 µM) due to residual DMF in samples; repurification resolved discrepancies .

Basic: What strategies ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the thiophene moiety .

- Degradation Monitoring : Periodically analyze via HPLC for hydrolyzed byproducts (e.g., free amines from urea cleavage) .

Stability Data : Similar urea derivatives retained >95% purity after 6 months when stored desiccated at –20°C .

Advanced: How to evaluate environmental fate and ecotoxicity?

Methodological Answer:

- Environmental Persistence : Use EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation (BCF). For lab validation, conduct OECD 301D ready biodegradability tests .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) at 0.1–10 mg/L concentrations .

Data Integration : Cross-reference with computational predictions (e.g., logP = 3.5 suggests moderate bioaccumulation risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.